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Compound of Interest

Compound Name:
Ethyl 2-amino-5-chlorobenzoate

hydrochloride

CAS No.: 130408-01-4

Cat. No.: B13741554

Get Quote

Executive Summary & Strategic Importance
5-Chloroanthranilic acid (5-Cl-AA) acts as a critical pharmacophore in medicinal chemistry,

serving as the scaffold for the fenamate class of non-steroidal anti-inflammatory drugs

(NSAIDs) and various anticancer agents. Unlike its parent compound, anthranilic acid, the

introduction of a chlorine atom at the C5 position alters the electronic density of the benzene

ring, modulating both biological activity and spectral properties.

For researchers in drug development, UV-Vis spectroscopy is not merely a quantification tool

but a probe for electronic environment changes. This guide provides a technical comparison of

the absorption maxima (

) of 5-Cl-AA and its key derivatives, supported by experimental protocols for synthesis and
characterization.
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The Baseline: Anthranilic Acid vs. 5-Chloroanthranilic
Acid
To understand the derivatives, we must first establish the baseline spectral behavior of the

parent scaffold.

Anthranilic Acid (AA): Exhibits a primary absorption band in the UV region, typically around

324–336 nm (depending on solvent polarity and pH). This transition is attributed to the

and

transitions of the conjugated aromatic system involving the amino and carboxyl groups.

5-Chloroanthranilic Acid (5-Cl-AA): The chlorine substituent exerts two opposing effects:

Inductive Effect (-I): Withdraws electron density, stabilizing the ground state.

Mesomeric Effect (+M): Donates lone pair electron density into the

-system. Result: The +M effect typically dominates for spectral shifts in para-substituted
anilines (relative to the amino group), causing a bathochromic (red) shift. While AA
absorbs near 324 nm, 5-Cl-AA derivatives often show shifted maxima due to this extended
conjugation and electronic perturbation.

Derivative Classes and Data
The following table summarizes the spectral shifts observed when 5-Cl-AA is derivatized into

Schiff bases or Azo dyes.

Table 1: Comparative UV-Vis Absorption Maxima
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Compound
Class

Specific
Derivative

Solvent (nm)
Transition
Type

Parent Scaffold Anthranilic Acid Ethanol/Buffer 324, 336

Schiff Base

5-Cl-AA + 4-

(dimethylamino)b

enzaldehyde

DMSO 351.5 (Imine)

Schiff Base

5-Cl-AA + 4-

(dimethylamino)b

enzaldehyde

DMSO 465.9

ICT

(Intramolecular

Charge Transfer)

Azo Dye

5-Cl-AA-azo-

napthol (Generic

Analog)

Ethanol ~470–500 (Azo)

Fenamate

N-phenyl-5-

chloroanthranilic

acid

Methanol ~280, 350 Aromatic

Technical Insight: The Schiff base derivative exhibits a significant red shift to 465.9 nm (visible

region) due to the strong electron-donating nature of the dimethylamino group coupled with the

imine linker, facilitating Intramolecular Charge Transfer (ICT). This makes such derivatives

excellent candidates for colorimetric sensing.

Experimental Protocols
Protocol A: Synthesis and Spectral Characterization of
5-Cl-AA Schiff Base
Objective: Synthesize a Schiff base to observe the bathochromic shift from the parent 5-Cl-AA.

Reagents:
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5-Chloroanthranilic acid (1 mmol)[1]

4-(Dimethylamino)benzaldehyde (1 mmol)

Methanol (Solvent)[1]

Glacial Acetic Acid (Catalyst)

Workflow:

Dissolution: Dissolve 1 mmol of 5-chloroanthranilic acid in 10 mL of hot methanol.

Addition: Slowly add 1 mmol of 4-(dimethylamino)benzaldehyde dissolved in 5 mL methanol.

Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration.

Reflux: Reflux the mixture at 60-70°C for 4 hours. Monitor via TLC (Mobile phase:

Chloroform:Methanol 8:2).

Isolation: Cool to room temperature. Filter the resulting dark orange precipitate.

Purification: Recrystallize from hot ethanol.

UV-Vis Analysis: Prepare a

M solution in DMSO. Scan from 200–800 nm.[2]

Expected Result: Distinct peaks at ~351 nm and ~466 nm.

Protocol B: Solvatochromic Assessment
Objective: Validate the polarity sensitivity of the derivative.

Preparation: Prepare

M stock solutions of the purified derivative in:

Non-polar: Hexane or Toluene (Note: Solubility may be limited; sonication required).

Polar Aprotic: DMSO or DMF.
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Polar Protic: Ethanol or Methanol.

Measurement: Record

for the longest wavelength band.

Analysis: Plot

(wavenumber) vs. solvent polarity function (e.g., Reichardt’s

). A linear correlation indicates significant ICT character.

Visualizing the Chemistry
Diagram 1: Synthesis & Spectral Shift Logic
This diagram illustrates the transformation from the colorless parent compound to the highly

colored derivatives.

Mechanism of Spectral Shift
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Caption: Chemical derivatization pathways showing the transition from UV-absorbing parent

scaffold to visible-light-absorbing derivatives.

Diagram 2: Electronic Effects on Absorption
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This diagram details why the shift occurs, focusing on the substituent effects.
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Caption: Interplay of substituents on the 5-chloroanthranilic acid ring. The Cl atom fine-tunes

the primary spectral bands set by the amino/carboxyl push-pull system.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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